1-(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolo[3,2-c]pyridine
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Overview
Description
AZ12601011 is a selective inhibitor of transforming growth factor beta receptor 1 (TGFBR1). This compound has shown potential in preclinical studies for its ability to inhibit the phosphorylation of SMAD2, a protein involved in the TGF-beta signaling pathway. AZ12601011 has been studied for its therapeutic potential in treating conditions such as fibrosis and cancer .
Preparation Methods
The synthesis of AZ12601011 involves several steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .
Chemical Reactions Analysis
AZ12601011 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: AZ12601011 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZ12601011 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TGF-beta signaling pathway and its role in various biological processes.
Biology: Employed in cell-based assays to investigate the effects of TGF-beta inhibition on cell proliferation, differentiation, and migration.
Medicine: Explored for its potential therapeutic applications in treating fibrosis, cancer, and other diseases associated with aberrant TGF-beta signaling.
Industry: Utilized in the development of new therapeutic agents targeting the TGF-beta pathway .
Mechanism of Action
AZ12601011 exerts its effects by selectively inhibiting TGFBR1, which in turn prevents the phosphorylation of SMAD2. This inhibition blocks the downstream signaling of the TGF-beta pathway, leading to reduced cell proliferation, migration, and fibrosis. The compound directly binds to TGFBR1 and disrupts its interaction with SMAD2, thereby preventing the activation of the SMAD-dependent transcriptional program .
Comparison with Similar Compounds
AZ12601011 is compared with other similar compounds such as AZ12799734, SB-431542, and LY2157299 (galunisertib). These compounds also target the TGF-beta signaling pathway but differ in their selectivity and potency:
AZ12799734: A pan TGF-beta/BMP inhibitor that targets multiple receptors including ALK1, ALK2, BMPR1A, and BMPR1B.
SB-431542: A less potent inhibitor of TGFBR1 with an IC50 of 84 nM.
LY2157299 (galunisertib): Another TGFBR1 inhibitor with an IC50 of 380 nM.
AZ12601011 is unique in its high selectivity and potency for TGFBR1, making it a valuable tool for studying the TGF-beta signaling pathway and its role in disease .
Properties
IUPAC Name |
1-(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-9-21-16(5-1)18-22-15-6-3-4-14(15)19(23-18)24-11-8-13-12-20-10-7-17(13)24/h1-2,5,7-12H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCNNLRNSIXEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3C=CC4=C3C=CN=C4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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